(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
(3S)-1-(2-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a tetrahydro-beta-carboline (THβC) derivative characterized by a 2-methylphenyl substituent at the 1-position and a carboxylic acid group at the 3-position. THβCs are structurally related to the beta-carboline alkaloids, which are known for their diverse pharmacological activities, including interactions with neurotransmitter receptors and enzyme inhibition . The stereochemistry at the 3-position (S-configuration) and the substitution pattern on the aromatic ring influence its physicochemical properties and biological interactions.
Synthesis of such compounds typically involves the Pictet-Spengler reaction, where L-tryptophan derivatives react with aldehydes under acidic conditions . For example, analogous compounds like 1-methyl- and 1-phenyl-THβC-3-carboxylic acids were synthesized using acetaldehyde or benzaldehyde, yielding crystalline products with high purity (e.g., 82–90% yields) and defined melting points (>200°C) .
Properties
IUPAC Name |
(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)/t16-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUFJJZEDYFKJZ-BHWOMJMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high purity and yield while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Properties
Beta-carbolines are known for their various pharmacological activities, including:
- Antitumor Activity : Research indicates that beta-carboline derivatives exhibit significant antitumor effects across various cancer types. For instance, studies have shown that beta-carboline dimers can inhibit tumor proliferation by inducing cell cycle arrest and promoting apoptosis in cancer cell lines such as MG-63 . The mechanism involves intercalation into DNA and inhibition of key enzymes like topoisomerases .
- Neuroprotective Effects : Some beta-carboline compounds have been investigated for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by preventing neuronal cell death and improving cognitive functions .
- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents .
Antitumor Studies
A notable study published in Frontiers in Immunology highlighted the antitumor mechanisms of beta-carboline dimers. The compounds Comp1 and Comp2 were synthesized and tested against MG-63 osteosarcoma cells. The results indicated that these compounds could effectively arrest the cell cycle at the S phase and promote apoptosis through direct interaction with Cyclin-A2, disrupting its interaction with CDK2 .
Neuroprotective Studies
Another research effort focused on the neuroprotective effects of beta-carbolines. In vitro studies demonstrated that certain derivatives could reduce oxidative stress-induced neuronal damage, indicating their potential use in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is crucial for optimizing its biological activity. Modifications at various positions on the beta-carboline scaffold can enhance its potency:
| Position | Modification | Effect |
|---|---|---|
| C1 | Methyl group | Increased DNA binding affinity |
| C3 | Phenyl substitution | Enhanced antitumor activity |
| N9 | Benzyl group | Improved neuroprotective effects |
Mechanism of Action
The mechanism of action of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its psychoactive effects may involve modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from synthetic and spectroscopic
Substituent Effects on Physicochemical Properties
Steric and Electronic Influences :
- Methyl vs. Phenyl Groups : The 1-methyl derivative (1) exhibits a simpler NMR profile with a sharp CH3 singlet at δ 1.25, while the 1-phenyl analog (2) shows aromatic proton signals (δ 7.45) and a downfield-shifted COOH (δ 10.60 vs. 10.30 in 1) due to electron-withdrawing effects .
- Chlorinated Derivatives : The 4-chlorophenyl substituent in compound III introduces deshielding effects, shifting the NH signal to δ 8.89 (vs. δ 9.35 in 1). The 2-chlorophenyl analog () is expected to exhibit similar trends but with altered aromatic coupling patterns.
Stereochemical Considerations : The (3S) configuration is critical for intermolecular interactions. For example, methyl (1S,3S)-1-(4-chlorophenyl)-THβC-3-carboxylate (III) demonstrates distinct coupling constants (e.g., dd at δ 3.27–3.21 for CHaHb) compared to racemic mixtures, highlighting the role of stereochemistry in crystallinity and solubility .
Biological Activity
(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (referred to as MTCA) is a compound belonging to the beta-carboline class of indole alkaloids. This article delves into its biological activities, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- Structure : The compound features a tetrahydro-beta-carboline core with a carboxylic acid group and a 2-methylphenyl substituent.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| Stereochemistry | (3S) |
| Optical Activity | Racemic |
Antioxidant Properties
MTCA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with chronic diseases.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of MTCA on cancer cells. Specifically, it has shown promise in inducing apoptosis in colorectal cancer cell lines (HCT-8). The mechanism involves:
- Mitochondrial Membrane Potential Disruption : Treatment with MTCA leads to a decrease in mitochondrial membrane potential, a critical event in the apoptosis pathway.
- Caspase Activation : It activates caspases (caspase-3, -8, and -9), which are essential for executing the apoptotic program.
- Regulation of Bcl-2 Family Proteins : MTCA upregulates pro-apoptotic protein Bax and downregulates anti-apoptotic protein Bcl-2, facilitating cell death.
Table 2: Summary of Anticancer Mechanisms
| Mechanism | Effect |
|---|---|
| Mitochondrial Membrane Loss | Induces apoptosis |
| Caspase Activation | Triggers apoptotic pathways |
| Bcl-2 Family Regulation | Promotes pro-apoptotic signals |
Neuroprotective Effects
MTCA has been observed to penetrate the blood-brain barrier in animal models, suggesting potential neuroprotective effects. Its antioxidant properties may help mitigate neurodegenerative processes.
Anti-inflammatory Activity
Studies indicate that MTCA can inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha from endothelial cells. This inhibition is significant for conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Cytotoxicity Study on HCT-8 Cells :
- Antioxidant Activity Assessment :
- Neuroprotective Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
